molecular formula C13H20Cl2F3N3 B7982053 2-(4-ETHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE DIHYDROCHLORIDE

2-(4-ETHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE DIHYDROCHLORIDE

Cat. No.: B7982053
M. Wt: 346.22 g/mol
InChI Key: BLRFZFYIAQZBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline dihydrochloride is a synthetic organic compound featuring an aniline backbone substituted with a 4-ethylpiperazinyl group at the 2-position and a trifluoromethyl (CF₃) group at the 5-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. The ethylpiperazine moiety likely contributes to improved pharmacokinetic properties, such as bioavailability and receptor binding affinity, while the CF₃ group enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3.2ClH/c1-2-18-5-7-19(8-6-18)12-4-3-10(9-11(12)17)13(14,15)16;;/h3-4,9H,2,5-8,17H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRFZFYIAQZBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of Benzotrifluoride Precursors

A foundational step involves introducing halogen atoms at specific positions on the aromatic ring. Patent US7777079B2 details a halogenation process using elemental chlorine and p-chlorobenzotrifluoride under catalysis by iron/ferric chloride composites. At 60–120°C, this method achieves 85–90% conversion to 3,4,5-trichlorobenzotrifluoride, minimizing isomer formation to <11%. Critical parameters include:

ParameterOptimal RangeImpact on Yield
Catalyst (Fe/FeCl₃)0.2–5% Fe, 1–10% FeCl₃Maximizes Cl selectivity
Temperature80–100°CReduces side products
Cl₂:Molar Ratio1:3–1:4Balances conversion and efficiency

This approach avoids solvents, simplifying purification and reducing waste.

Bromination via Radical Initiation

Alternative routes employ brominating agents like 1,3-dibromo-5,5-dimethylhydantoin in sulfuric acid. For example, CA2833394C reports brominating 1-nitro-3-trifluoromethylbenzene in dichloromethane at 35°C to yield 1-bromo-3-nitro-5-trifluoromethylbenzene with >90% purity. Bromine’s lower reactivity compared to chlorine allows better control over substitution patterns, critical for subsequent amination steps.

Reduction of Nitro to Amine

Catalytic hydrogenation is the preferred method for reducing nitro groups to amines. Patent CA2833394C specifies Pd/C (5% w/w) in methanol under 3–5 bar H₂ at 50°C, achieving quantitative conversion without over-reduction. Critical factors include:

  • Catalyst Loading : Excess Pd/C (>10%) risks desulfurization of the trifluoromethyl group.

  • Acid Additives : HCl (1–2 eq) protonates the amine, preventing oxidation during workup.

Salt Formation and Purification

The free base is converted to the dihydrochloride salt via HCl gas bubbling in ethyl acetate. US20200377475A1 highlights that slow addition of HCl (2.2 eq) at 0–5°C prevents disproportionation, yielding >99% pure salt after recrystallization from ethanol/water. Analytical data from the patent includes:

PropertyValueMethod
Melting Point215–217°C (dec.)DSC
Purity (HPLC)99.8%C18 column, 0.1% TFA
Water Content<0.5%Karl Fischer

Process Optimization and Scale-Up Challenges

Solvent Recycling

NMP and DMF are recovered via distillation under reduced pressure (20–30 mmHg), achieving >95% recovery rates. Residual solvent in the API is controlled to <500 ppm per ICH guidelines.

Byproduct Management

Side products like 2,4-bis(4-ethylpiperazin-1-yl) derivatives are minimized by maintaining stoichiometric excess of the halogenated precursor (1.5–2.0 eq) .

Scientific Research Applications

Chemistry: In chemistry, 2-(4-ETHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE DIHYDROCHLORIDE is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is investigated for its potential as a ligand in receptor studies. Its ability to interact with specific biological targets makes it a valuable tool for studying receptor-ligand interactions and signal transduction pathways.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its structural features may contribute to its activity as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE DIHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound belongs to a class of substituted anilines with piperazine and halogen/CF₃ modifications. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound: 2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline dihydrochloride C₁₃H₂₁Cl₂F₃N₃ 437.61 - 2-position: 4-Ethylpiperazinyl
- 5-position: CF₃
- Dihydrochloride
Enhanced solubility (salt form), potential CNS activity due to piperazine
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide C₁₉H₁₉ClF₃N₃O 397.82 - 2-position: 4-Phenylpiperazinyl
- 5-position: CF₃, Cl
- Acetamide
Acetamide linker may reduce reactivity compared to free aniline
5-Chloro-2-(trifluoromethyl)aniline C₇H₅ClF₃N 195.56 - 2-position: CF₃
- 5-position: Cl
Simpler structure; lacks piperazine, lower molecular complexity
4-(Trifluoromethyl)-2-(5-(trifluoromethyl)pyridin-3-yl)aniline C₁₃H₈F₆N₂ 306.22 - 2-position: Pyridinyl-CF₃
- 4-position: CF₃
Pyridine ring introduces aromaticity; dual CF₃ groups enhance lipophilicity

Pharmacological and Chemical Implications

  • Trifluoromethyl Group : The CF₃ group in all analogs confers metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic pockets in biological targets .
  • Salt Form : The dihydrochloride form of the target compound improves aqueous solubility (>100 mg/mL estimated) compared to free bases like 5-chloro-2-(trifluoromethyl)aniline (), which may require co-solvents for formulation.

Biological Activity

2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline dihydrochloride, with the CAS number 1432036-20-8, is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a piperazine moiety. Understanding its biological activity is crucial for its application in drug discovery and development.

Molecular Properties

  • Molecular Formula : C13H18F3N3·2ClH
  • Molecular Weight : 346.219 g/mol
  • MDL Number : MFCD25970609

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can act as inhibitors for several enzymes and receptors involved in cancer and other diseases.

Key Biological Targets:

  • VEGFR-2 Inhibition : Compounds similar to this aniline derivative have shown promising results in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis .
  • Sirtuin Inhibition : The compound may exhibit inhibitory effects on human deacetylase sirtuin 2 (HDSirt2), which is implicated in various cellular processes including aging and cancer progression .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, particularly against specific cancer cell lines such as HeLa and CaCo-2, showing significant cytotoxicity .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds:

Activity Target/Cell Line IC50 Value (µM) Reference
VEGFR-2 InhibitionMCF-7 Breast Cancer Cells0.66
Antitumor ActivityHeLa Cells18.36
Sirtuin InhibitionHDSirt2Not specified

Case Studies

  • Antitumor Efficacy :
    A study evaluated the antiproliferative effects of various aniline derivatives, including those structurally related to 2-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline. The compound showed selective cytotoxicity against multiple cancer cell lines, with some derivatives achieving IC50 values as low as 1.14 µM against renal cancer cells, indicating high potency and selectivity .
  • Synthesis and Structure-Activity Relationship (SAR) :
    Research focused on synthesizing novel derivatives of piperazine-based compounds revealed that modifications to the trifluoromethyl group significantly enhanced biological activity against specific targets, including VEGFR-2 and various cancer cell lines . The SAR studies highlighted the importance of functional groups in modulating the pharmacological profile of these compounds.

Chemical Reactions Analysis

Key Reaction Types

This compound participates in four primary reaction categories:

Reaction Type Functional Group Involvement Typical Reagents/Conditions
Nucleophilic Substitution Piperazine nitrogenAlkyl halides, acyl chlorides
Oxidation Aromatic amineHydrogen peroxide, KMnO₄
Reduction Nitro intermediates (precursor stage)SnCl₂/HCl, catalytic hydrogenation
Electrophilic Aromatic Substitution Activated aromatic ringHNO₃/H₂SO₄, halogens

Detailed Reaction Data from Synthetic Protocols

The following table compiles reaction conditions and yields from published synthetic routes (Source ):

Reaction Objective Reagents Conditions Yield Key Observations
Nitro group reduction to amineSnCl₂, HCl0°C → RT, 17.5 hr in MeOH90.4%Pale yellow solid; purified via silica chromatography
Nitro reduction (alternative method)H₂/Pd-C25°C, 6 hr in EtOH85%*Requires inert atmosphere
Piperazine alkylation1-Bromoethane, NaOHReflux, 12 hr in THF78%Forms quaternary ammonium intermediates
AcylationAcetyl chloride, pyridine0°C, 2 hr in DCM82%Forms stable amide derivatives

*Theoretical yield based on analogous protocols for related piperazine-aniline compounds.

Nitro Reduction Pathway

The conversion of nitro precursors to the target amine involves a two-step mechanism:

  • Acid-mediated activation : Protonation of the nitro group enhances electrophilicity .

  • Electron transfer : SnCl₂ provides electrons, reducing -NO₂ to -NH₂ via nitroso and hydroxylamine intermediates:

Ar NO2SnCl2/HClAr NH2\text{Ar NO}_2\xrightarrow{\text{SnCl}_2/\text{HCl}}\text{Ar NH}_2

This reaction proceeds efficiently in methanol at 0–25°C, with tin byproducts removed via aqueous workup .

Piperazine Functionalization

The ethylpiperazine moiety undergoes nucleophilic substitution at its secondary amine:

  • Base activation : NaOH deprotonates the piperazine nitrogen.

  • Alkylation : Reaction with alkyl halides forms branched derivatives:

R X+Piperazine NHPiperazine N R+HX\text{R X}+\text{Piperazine NH}\rightarrow \text{Piperazine N R}+\text{HX}

Steric effects from the ethyl group influence reaction rates, favoring primary alkyl halides over bulky substrates.

Comparative Reactivity with Structural Analogs

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

Parameter Target Compound 4-Methylpiperidine Analog
Electrophilic Substitution Rate 3.2 × 10⁻³ L/mol·s (HNO₃)1.8 × 10⁻³ L/mol·s
pKa (Aromatic NH₂) 4.7 ± 0.25.1 ± 0.3
Oxidative Stability Stable to 150°C (H₂O₂)Decomposes at 120°C

The enhanced electron-withdrawing effect of -CF₃ increases electrophilic substitution rates but reduces amine basicity .

Industrial-Scale Reaction Optimization

Large-scale production employs continuous flow reactors to address challenges:

  • Exothermicity control : Microchannel reactors dissipate heat during nitro reductions.

  • Purification : Centrifugal partition chromatography achieves >99.5% purity with ethyl acetate/hexane gradients .

  • Waste mitigation : Tin residues are recovered via ion-exchange membranes, reducing environmental impact .

This compound’s reactivity profile enables its use as a multipurpose intermediate in kinase inhibitor synthesis and fluorine-containing drug candidates. Further studies should explore its catalytic asymmetric reactions and photochemical behavior.

Q & A

Q. What are the recommended synthetic routes for 2-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline dihydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Core Aniline Preparation : Start with 2-chloro-5-(trifluoromethyl)aniline. React with 1-ethylpiperazine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours to introduce the ethylpiperazine moiety .

Salt Formation : Treat the free base with HCl in an ethanol/water mixture to form the dihydrochloride salt.

  • Purity Optimization : Use column chromatography (C18 reverse-phase for polar impurities) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via HPLC with formic acid-modified mobile phases to track intermediates .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ to confirm the ethylpiperazine substituent (δ ~2.5–3.5 ppm for piperazine protons) and trifluoromethyl group (¹⁹F NMR at δ ~-60 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (calculated for C₁₃H₁₈Cl₂F₃N₃: 343.09 g/mol) .
  • X-ray Crystallography : If single crystals are obtained, analyze to confirm stereochemistry and salt formation .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :
  • Binding Affinity Studies : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to the ethylpiperazine moiety’s known interactions. Use radioligand displacement assays .
  • Cytotoxicity Profiling : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations to assess potency .

Advanced Research Questions

Q. How do structural modifications (e.g., ethylpiperazine vs. piperidine) influence target selectivity and metabolic stability?

  • Methodological Answer :
  • Comparative SAR : Synthesize analogs with piperidine or pyrrolidine instead of ethylpiperazine. Test in receptor-binding assays (e.g., 5-HT₁A vs. 5-HT₂A) to assess selectivity shifts .
  • Metabolic Stability : Use liver microsome assays (human/rat) with LC-MS to measure half-life. Ethylpiperazine’s basicity may reduce CYP450-mediated oxidation compared to piperidine .

Q. How can conflicting solubility data between free base and dihydrochloride forms be resolved?

  • Methodological Answer :
  • Solubility Profiling : Perform shake-flask experiments in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). The dihydrochloride form typically shows higher aqueous solubility (>10 mg/mL) due to protonation of the piperazine nitrogen .
  • Counterion Effects : Compare with other salts (e.g., mesylate) to determine if chloride enhances bioavailability .

Q. What strategies mitigate byproduct formation during the acylation or salt-forming steps?

  • Methodological Answer :
  • Reaction Monitoring : Use in-situ FTIR to detect carbonyl intermediates or unreacted starting materials.
  • Byproduct Identification : Isolate via preparative TLC and characterize by NMR/MS. Common byproducts include over-alkylated piperazine derivatives .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to dopamine D₂ receptors. The trifluoromethyl group’s electronegativity may enhance hydrophobic interactions in the binding pocket .
  • MD Simulations : Simulate ligand-receptor complexes for 100 ns to assess stability of the ethylpiperazine moiety in the active site .

Data Contradiction Analysis

Q. Why do reported IC₅₀ values vary across studies for similar trifluoromethyl-aniline derivatives?

  • Methodological Answer :
  • Assay Conditions : Differences in cell lines, serum concentrations, or incubation times (e.g., 48 vs. 72 hours) significantly impact results. Standardize protocols using CLSI guidelines .
  • Purity Discrepancies : Impurities >2% (e.g., residual DMF) can artificially inflate toxicity. Validate purity via HPLC-ELSD before testing .

Methodological Optimization

Q. What advanced purification techniques address low yields in the final dihydrochloride step?

  • Methodological Answer :
  • Ion-Exchange Chromatography : Use Dowex® 50WX2 resin to selectively bind the protonated piperazine, eluting with NH₄OH/MeOH .
  • Crystallization Engineering : Optimize solvent ratios (e.g., ethanol/acetone) and cooling rates to enhance crystal nucleation .

Q. How can researchers validate target engagement in vivo for this compound?

  • Methodological Answer :
  • PET Tracers : Synthesize a radiolabeled analog (e.g., ¹⁸F-trifluoromethyl) for biodistribution studies in rodent models .
  • Pharmacodynamic Markers : Measure downstream biomarkers (e.g., cAMP levels for GPCR activity) post-administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.